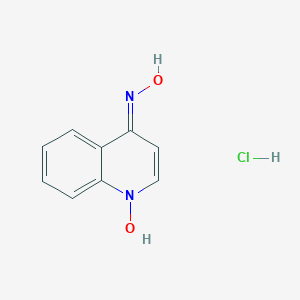

1,4-Benzoquinone dioxime

Vue d'ensemble

Description

1,4-Benzoquinone dioxime is not directly mentioned in the provided papers; however, the papers discuss various derivatives and reactions of 1,4-benzoquinone, which can be informative for understanding the chemical nature and reactivity of related compounds. 1,4-Benzoquinone itself is a key intermediate in the metabolism of benzene and has been implicated in the toxicity and carcinogenicity associated with benzene exposure .

Synthesis Analysis

The synthesis of derivatives of 1,4-benzoquinone has been explored in several studies. A protocol for the synthesis of protected amino-1,4-benzoquinones has been reported, which is an improvement over previous methods in terms of yield and the range of nitrogen protecting groups tolerated . Additionally, the in situ hydrolysis method has been used to synthesize coordination polymers with 2,5-dihydroxy-1,4-benzoquinone . These methods highlight the versatility of 1,4-benzoquinone as a precursor for various chemical syntheses.

Molecular Structure Analysis

The molecular structure of 1,4-benzoquinone derivatives has been elucidated using X-ray crystallography. For instance, the crystal structure of various 2,5-bis(alkyl/arylamino)1,4-benzoquinones has been determined, showing the absence of intramolecular hydrogen bonding between the carbonyl of the quinone unit and the N–H of the amine group . The assembled structures of metal complexes of 1,4-dihydroxybenzoquinone and its homologues have also been reviewed, demonstrating a wide variety of crystal structures .

Chemical Reactions Analysis

1,4-Benzoquinone has been shown to participate in various chemical reactions. It acts as a topoisomerase II poison, which is more potent in vitro than the anticancer drug etoposide . The compound has also been found to be a strong radical scavenger and redox switchable earth-alkaline metal ligand . Furthermore, the unique regioselectivity in the formation of disubstituted-1,4-benzoquinones from the reaction of 4-hydroxycoumarins with 1,4-benzoquinone has been observed .

Physical and Chemical Properties Analysis

The physico-chemical properties of 1,4-benzoquinone derivatives, such as redox, UV–vis, EPR, and magnetic properties, have been described. These properties are influenced by the coordination modes of the ligands and the electronic structures of the compounds . The electrochemical properties of 2,5-bis(alkyl/arylamino)1,4-benzoquinones have been studied, showing a proton-sensitive quasi-reversible redox couple . The optical band gaps of coordination polymers with 2,5-dihydroxy-1,4-benzoquinone have been estimated using UV–vis–NIR spectroscopy .

Applications De Recherche Scientifique

Analytical Applications in Polarography : The polarographic behavior of 1,4-benzoquinone dioxime and related compounds has been studied, showing potential for analytical purposes due to well-defined polarographic reduction waves. This research suggests applications in analytical chemistry, particularly in the detection and quantification of these compounds (Elofson & Atkinson, 1956).

Role in Antioxidant Behavior : Investigations into the reactions of hydroquinones and semiquinone radicals with molecular oxygen have provided insights into the variable antioxidant behavior of compounds like this compound. This knowledge is crucial for understanding the mechanisms of antioxidants at the molecular level (Valgimigli et al., 2008).

Pharmacological Potential : 1,4-Benzoquinone derivatives have been studied for their inhibition of 5-lipoxygenase, an enzyme crucial in leukotriene biosynthesis. This research has implications for the development of novel pharmacological agents for conditions like inflammation and asthma (Schaible et al., 2014).

Cytotoxic and Antioxidant Activities : Research on natural and semi-synthetic analogs of substituted 1,4-benzoquinones, including dioxime derivatives, has revealed their potential cytotoxic and antioxidant activities. These properties are particularly relevant in the context of cancer treatment and the prevention of oxidative stress-related diseases (Muhammad et al., 2003).

Chemical Synthesis Applications : The dehydrogenation of this compound by phenoxyl radicals has been explored, leading to the development of a method for synthesizing quinol ethers. This finding is significant for chemical synthesis and the production of specialized organic compounds (Kashel'skaya et al., 1974).

Application in Olefin Metathesis : 1,4-Benzoquinones, including dioxime derivatives, have been found to prevent olefin isomerization during olefin metathesis reactions. This application is important for improving the yield and purity of products in synthetic organic chemistry (Hong et al., 2005).

Potential in Antitumor Agents : The cytotoxic and antiproliferative properties of sesquiterpene quinones and hydroquinones, which share structural similarities with this compound, have been explored for their potential as antitumor agents (Gordaliza, 2010).

Research in DNA Damage and Carcinogenesis : 1,4-Benzoquinone, a related compound, has been studied for its role in DNA damage and the initiation of leukemias. Understanding the effects of such compounds on DNA is vital for assessing their carcinogenic potential (Lindsey et al., 2004).

Mécanisme D'action

Target of Action

The primary target of 1,4-Benzoquinone dioxime is the phenoxyl radicals . Phenoxyl radicals are a type of reactive oxygen species that play a crucial role in various chemical processes, including the vulcanization of rubbers .

Mode of Action

This compound interacts with phenoxyl radicals through a process known as dehydrogenation . In this process, this compound reacts with phenoxyl radicals to form various compounds, the amount and structure of which depend on the structure and stability of the corresponding phenoxyl radical . If the phenoxyl radical is capable of rapid transformations, then a complex mixture of products is formed .

Biochemical Pathways

The interaction between this compound and phenoxyl radicals affects the redox systems . Redox systems are biochemical pathways that involve the transfer of electrons, playing a vital role in various biological processes, including cellular respiration .

Pharmacokinetics

The compound’s interaction with phenoxyl radicals suggests that it may have significant bioavailability in environments where these radicals are present .

Result of Action

The dehydrogenation of this compound by phenoxyl radicals results in the formation of quinol ethers . These are the sole reaction product when stable phenoxyl radicals are used . Quinol ethers have been observed to form oxidation inhibitors due to their dissociation .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of oxygen and the stability of phenoxyl radicals . The reaction proceeds easily at room temperature in either THF or dioxane, in an argon stream . When the reaction is run in the air, the yield drops, which is associated with the side consumption of the radical for the formation of the quinolide peroxide .

Safety and Hazards

1,4-Benzoquinone dioxime is moderately toxic by ingestion . It is a questionable carcinogen with experimental neoplastigenic and tumorigenic data . When heated to decomposition, it emits toxic fumes of NOx . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Propriétés

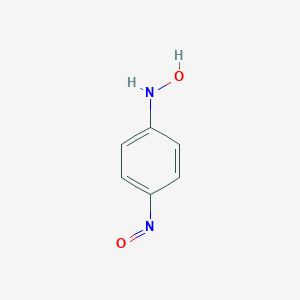

IUPAC Name |

N-(4-nitrosophenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-7-5-1-2-6(8-10)4-3-5/h1-4,7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCCLNYLUGNUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NO)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Record name | P-QUINONE DIOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20984 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021222 | |

| Record name | p-Benzoquinone dioxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-quinone dioxime appears as pale yellow crystals or brown powder. (NTP, 1992), Dry Powder, Water or Solvent Wet Solid, Pale yellow solid; [HSDB] Dark grey or brown powder; [MSDSonline] | |

| Record name | P-QUINONE DIOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20984 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 1,4-dioxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Benzoquinone dioxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4990 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 72.5 °F (NTP, 1992), SOL IN HOT WATER | |

| Record name | P-QUINONE DIOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20984 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-BENZOQUINONE DIOXIME | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000141 [mmHg] | |

| Record name | p-Benzoquinone dioxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4990 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PALE YELLOW NEEDLES FROM WATER | |

CAS RN |

105-11-3 | |

| Record name | P-QUINONE DIOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20984 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Benzoquinone dioxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzoquinone dioxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzoquinone dioxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 1,4-dioxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Benzoquinone dioxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-benzoquinone dioxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BENZOQUINONE DIOXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGE6YH92Q2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-BENZOQUINONE DIOXIME | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

464 °F (decomposes) (NTP, 1992) | |

| Record name | P-QUINONE DIOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20984 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

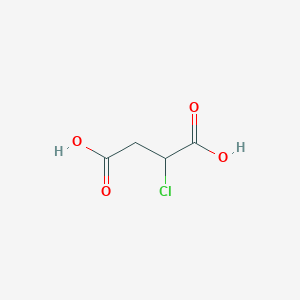

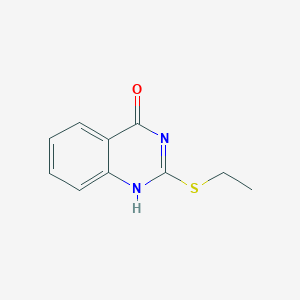

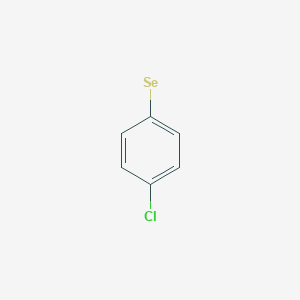

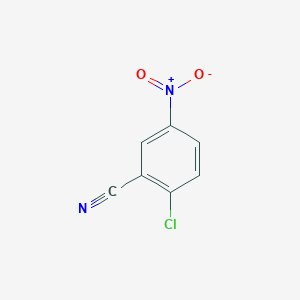

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

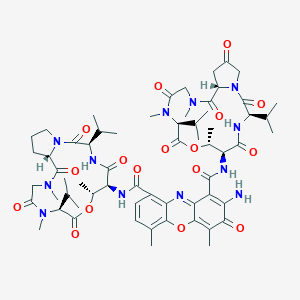

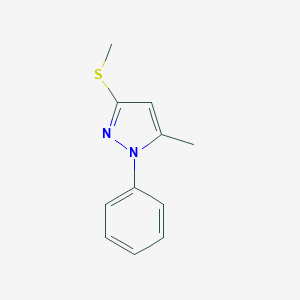

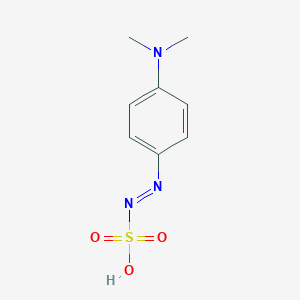

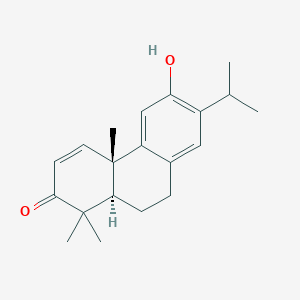

Feasible Synthetic Routes

Q & A

Q1: What makes 1,4-Benzoquinone dioxime a potential alternative to conventional curing agents in propellants?

A1: Traditional isocyanate-based curing agents used for polyurethane in propellants are known for their toxicity and hygroscopic nature. Research suggests that this compound, particularly its quinol ether derivative (QE), offers a less toxic and non-hygroscopic alternative []. This makes QE a promising candidate for safer propellant manufacturing and handling.

Q2: How does the quinol ether of this compound interact with nitrile butadiene rubber (NBR) during the curing process?

A2: FTIR studies reveal that QE decomposes to generate dinitrosobenzene (DNB) []. This DNB then reacts with the α-methylene hydrogen atom present in NBR, leading to the formation of anil groups (Ar–C=N). These anil groups contribute to the crosslinking and curing of the NBR matrix [].

Q3: How does varying the concentration of the quinol ether of this compound affect the properties of the resulting propellant?

A3: Increasing the QE concentration from 0.2% to 0.5% in a propellant formulation leads to enhanced tensile strength, modulus, and hardness. Conversely, elongation decreases with increasing QE concentration. Interestingly, the burning rate and pressure exponent remain relatively consistent across these compositions []. These findings suggest that QE concentration allows for fine-tuning the mechanical properties of the propellant without significantly impacting its ballistic performance.

Q4: Beyond its role in propellants, has this compound been explored in other applications?

A4: Yes, this compound has been investigated for its potential in mutagenicity testing. It's included as a positive control in the bioluminescent Salmonella reverse mutation assay, a method used to screen chemicals for their potential to cause genetic mutations [].

Q5: What are the implications of this compound being a positive control in the Salmonella reverse mutation assay?

A5: This indicates that this compound itself can cause mutations in bacterial DNA under specific conditions []. This finding underscores the importance of handling this compound with caution and employing appropriate safety measures during its synthesis, handling, and application.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.